3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine
Description
3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine (CAS: 1236970-11-8) is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 2-chloropyridin-4-yl group at position 3 and an amine at position 3.
Properties
CAS No. |
1236970-11-8 |
|---|---|
Molecular Formula |
C7H5ClN4S |
Molecular Weight |
212.66 g/mol |
IUPAC Name |
3-(2-chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H5ClN4S/c8-5-3-4(1-2-10-5)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12) |
InChI Key |
CYBJRYIFCYZLSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C2=NSC(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine-4-carboxylic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiadiazole derivatives.
Substitution: Various substituted pyridinyl-thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a thiadiazole ring and a chloropyridine substituent, with the molecular formula and a molecular weight of approximately 212.66 g/mol . The presence of the chloropyridine group enhances the compound's potential biological activity due to the electron-withdrawing nature of the chlorine atom, influencing its reactivity and interactions with biological targets.
Pharmaceutical Development
This compound may serve as a lead compound in drug discovery for cancer and infectious diseases due to its biological activity. Thiadiazole derivatives exhibit diverse biological activities.
Biological Activities of Thiadiazole Derivatives
Research indicates that thiadiazole derivatives exhibit diverse biological activities, including:
- Antimicrobial
- Antituberculosis
- Antiviral
- Analgesic
- Antidepressant and anxiolytic
- Antihypertensive
- Anti-convulsant
- Anti-inflammatory
- Local anesthetic
Interaction with Biological Targets
Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Interaction studies typically focus on:
- Protein Binding Assays: Determining the affinity and specificity of the compound for target proteins.
- Enzyme Inhibition Studies: Assessing the compound's ability to inhibit key enzymes involved in disease pathways.
- Cell-Based Assays: Evaluating the compound's effects on cellular functions and viability.
Potential applications
This compound has several potential applications:
- Drug Discovery: It can be used as a building block for synthesizing more complex drug candidates.
- Agrochemicals: It can be explored as a potential component in pesticides or herbicides.
- Materials Science: It can be used in the development of new materials with specific properties.
Similar Compounds
Several compounds share structural features with this compound:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine | Thiadiazole ring with pyridine | 0.63 |
| 5-Amino-3-methyl-1,2,4-thiadiazole | Thiadiazole core with amino group | 0.54 |
| N-Phenyl-4-(3-phenyldihydrothiazol) piperazine | Thiadiazole derivative with piperazine | 0.55 |
| 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine | Pyrimidine instead of thiadiazole | 0.55 |
Mechanism of Action
The mechanism of action of 3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The thiadiazole ring and chloropyridinyl group can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key Observations :
- Chlorine Position : The 2-chloro substituent on pyridine in the target compound may confer stronger electron-withdrawing effects than 3- or 4-chloro analogs, influencing reactivity and binding affinity .
- Heterocyclic vs. Phenyl : Pyridine-containing analogs (e.g., 3-(5-isopropoxypyridin-2-yl) derivatives) exhibit superior biological activity in antiparasitic assays compared to phenyl-substituted counterparts, likely due to improved target engagement .
Biological Activity
3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Profile
- Molecular Formula : C₇H₅ClN₄S
- Molecular Weight : 212.66 g/mol
- CAS Number : 1236970-11-8
Biological Activities
The biological activities associated with 1,2,4-thiadiazole derivatives are diverse, encompassing anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. Below are some highlighted activities related to this compound and similar compounds.
1. Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance:
- In vitro studies have shown that certain 1,3,4-thiadiazole derivatives can inhibit the growth of various cancer cell lines. A study reported that a related thiadiazole derivative exhibited an IC₅₀ value of 0.28 µg/mL against MCF-7 breast cancer cells through G2/M phase arrest .
- Another study indicated that modifications in the thiadiazole structure could enhance activity against LoVo tumor cells with significant reductions in cell viability observed at concentrations as low as 200 µM .
2. Antimicrobial Properties
Thiadiazole derivatives have also been recognized for their antimicrobial activities:
- A review highlighted that various derivatives possess substantial antibacterial effects against strains such as Salmonella typhi and E. coli, with specific compounds showing zones of inhibition ranging from 15–19 mm at a concentration of 500 μg/disk .
3. Anti-inflammatory and Anticonvulsant Effects
The anti-inflammatory and anticonvulsant properties of thiadiazoles are well-documented:
- Thiadiazole compounds have been noted for their potential to act as anti-inflammatory agents and anticonvulsants in various animal models . For example, certain derivatives demonstrated effective anticonvulsant activity with minimal toxicity.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Proteins : Some studies suggest that thiadiazole derivatives can inhibit transcription factors such as STAT3 and cyclin-dependent kinase 9 (CDK9), which are crucial in cancer cell proliferation .
- Cell Cycle Arrest : The ability to induce cell cycle arrest at specific phases has been a common mechanism observed in anticancer activity studies .
Table: Summary of Biological Activities
| Activity Type | Compound Reference | IC₅₀ Value | Remarks |
|---|---|---|---|
| Anticancer | MCF-7 Cells | 0.28 µg/mL | Induces G2/M phase arrest |
| Antimicrobial | E. coli | 500 μg/disk | Zone of inhibition: 15–19 mm |
| Anti-inflammatory | Various Derivatives | Not specified | Effective in animal models |
| Anticonvulsant | Various Derivatives | Low doses (30 mg/kg) | Significant activity against induced convulsion |
Q & A
Q. What SAR insights emerge from varying the chloropyridinyl position in bioactivity studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
